molecular formula C12H14 B1360297 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 40562-09-2

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B1360297
CAS No.: 40562-09-2
M. Wt: 158.24 g/mol
InChI Key: FXXLVNARLGNNLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the use of methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) and diethyl ether under an inert atmosphere . The reaction mixture is refluxed for one hour, followed by the addition of the corresponding ketone. The mixture is then stirred at room temperature overnight, hydrolyzed with water, and the organic phase is separated. The crude product is purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methylene group allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene involves its interaction with molecular targets and pathways within biological systems. The methylene group and the tetrahydro structure play crucial roles in its reactivity and interactions. Specific molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,9,9-Trimethyl-5-methylene-6,7,8,9-tetrahydro-5H-benzo7annulene
  • 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-2,9,9-trimethyl-5-methylene-
  • D7 (14)-ar-Himachalene
  • α-Dehydro-himachalene

Uniqueness

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to its specific substitution pattern and the presence of a methylene group at the 5-position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methylidene-6,7,8,9-tetrahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-10-6-2-3-7-11-8-4-5-9-12(10)11/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLVNARLGNNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193579
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40562-09-2
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040562092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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